4-amino-6-(2-bromophenyl)-9-[(2-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile
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Overview
Description
4-amino-6-(2-bromophenyl)-9-[(2-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8400^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-(2-bromophenyl)-9-[(2-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-amino-4-bromobenzyl alcohol and 2-methylbenzyl bromide . These intermediates undergo a series of reactions, including nucleophilic substitution, cyclization, and oxidation, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-(2-bromophenyl)-9-[(2-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
4-amino-6-(2-bromophenyl)-9-[(2-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-6-(2-bromophenyl)-9-[(2-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
What sets 4-amino-6-(2-bromophenyl)-9-[(2-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8400^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile apart is its unique combination of functional groups and structural features
Properties
IUPAC Name |
2-amino-4-(2-bromophenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3O3S/c1-16-8-2-3-9-17(16)15-30-22-13-7-5-11-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-10-4-6-12-21(18)27/h2-13,23H,15,29H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSYKFPYEYVLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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